molecular formula C27H25N3O6S B2801496 (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)acrylamide CAS No. 1322260-41-2

(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)acrylamide

Cat. No.: B2801496
CAS No.: 1322260-41-2
M. Wt: 519.57
InChI Key: BDQOQXPZNXFUQI-WZUFQYTHSA-N
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Description

(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)acrylamide is a sophisticated synthetic compound offered for chemical and pharmaceutical research applications. This high-purity reagent features a complex molecular architecture that suggests potential for probing specific biological pathways. Its structure combines a benzodioxole group, an acrylamide linker, and a unique methanopyridodiazocinone system bearing a sulfonamide group. This particular arrangement may be of significant interest in early-stage drug discovery, particularly for researchers investigating inhibitors of specific protein-protein interactions or enzymes. The presence of the sulfonamide moiety can be critical for binding to enzyme active sites, while the acrylamide group could potentially be involved in forming covalent bonds with target thiol residues, making this compound a valuable tool for developing targeted covalent inhibitors. Researchers are advised to consult the Safety Data Sheet (SDS) before use to understand all potential hazards, which may include toxicity or reactivity . Appropriate personal protective equipment, such as gloves and safety glasses, should always be worn, and the compound should be handled in a well-ventilated area or a fume hood . This product is provided For Research Use Only and is strictly intended for use in laboratory-scale experiments and testing . It is not intended for use in humans, as pharmaceuticals, cosmetics, food additives, or household chemicals. Proper disposal of waste materials must be carried out in compliance with all applicable local, state, and federal regulations .

Properties

IUPAC Name

(Z)-3-(1,3-benzodioxol-5-yl)-N-[4-[(6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl)sulfonyl]phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O6S/c31-26(11-5-18-4-10-24-25(13-18)36-17-35-24)28-21-6-8-22(9-7-21)37(33,34)29-14-19-12-20(16-29)23-2-1-3-27(32)30(23)15-19/h1-11,13,19-20H,12,14-17H2,(H,28,31)/b11-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDQOQXPZNXFUQI-WZUFQYTHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC1C3=CC=CC(=O)N3C2)S(=O)(=O)C4=CC=C(C=C4)NC(=O)C=CC5=CC6=C(C=C5)OCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2CN(CC1C3=CC=CC(=O)N3C2)S(=O)(=O)C4=CC=C(C=C4)NC(=O)/C=C\C5=CC6=C(C=C5)OCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)acrylamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of C22H22N4O5S and a molecular weight of 438.50 g/mol. Its structure includes a benzo[d][1,3]dioxole moiety and a pyrido[1,2-a][1,5]diazocin derivative, which are known for contributing to various biological activities.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit diverse biological activities including:

  • Anticancer Activity : Compounds containing the benzodioxole structure have shown promise in targeting cancer cells. For instance, derivatives have been reported to induce apoptosis in cancer cell lines through mechanisms involving the modulation of cell cycle regulators and apoptosis-related proteins such as Bcl-2 and caspases .
  • Antimicrobial Properties : Some studies suggest that related compounds exhibit significant antibacterial and antifungal activity. For instance, benzodioxole derivatives have shown efficacy against strains like Escherichia coli and Staphylococcus aureus, potentially due to their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .
  • Antidiabetic Potential : Recent investigations into benzodioxole derivatives have revealed their potential as α-amylase inhibitors. For example, certain derivatives demonstrated IC50 values in the low micromolar range against α-amylase, suggesting their utility in managing diabetes by slowing carbohydrate absorption .

The mechanisms through which this compound exerts its biological effects are still under investigation but may include:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for cancer cell proliferation or bacterial survival.
  • Induction of Oxidative Stress : Similar compounds have been shown to increase reactive oxygen species (ROS) levels in cells, leading to apoptosis.
  • Receptor Modulation : Interaction with specific cellular receptors may alter signaling pathways related to growth and survival.

Case Studies and Research Findings

Several studies have highlighted the biological activity of related compounds:

StudyFocusFindings
Anticancer ActivityDemonstrated that benzodioxole derivatives can induce apoptosis in MCF7 breast cancer cells with IC50 values around 25 µM.
Antidiabetic EffectsIdentified novel derivatives with IC50 values ranging from 2.57 to 4.28 µg/mL against α-amylase.
Antimicrobial PropertiesReported significant antibacterial activity against Bacillus subtilis and Pseudomonas fluorescens with zones of inhibition comparable to standard antibiotics.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)acrylamide exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells by inhibiting specific signaling pathways associated with cell proliferation and survival.
  • Case Studies : In vitro studies have demonstrated that similar compounds can effectively reduce tumor cell viability in various cancer types including breast and prostate cancers .

Antibacterial Properties

The compound has shown potential as an antibacterial agent:

  • Activity Against Resistant Strains : Derivatives of this compound have been tested against methicillin-resistant Staphylococcus aureus (MRSA), demonstrating significant antibacterial activity .
  • Mechanisms : It is believed that the sulfonamide group enhances the compound's ability to inhibit bacterial growth by targeting essential bacterial enzymes .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound:

  • Functional Groups : The presence of the benzo[d][1,3]dioxole and pyrido[1,2-a][1,5]diazocin moieties are critical for its biological activity. Modifications to these groups can enhance or reduce activity .

Comparison with Similar Compounds

Acrylamide Derivatives with Heterocyclic Cores

Compound 3d: N-(3-(2-((2-Methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)-5-oxoimidazo[1,2-a]pyrimido[4,5-d]pyrimidin-10(5H)-yl)phenyl)acrylamide (from )

  • Structural Similarities: Shares the acrylamide group and a fused heterocyclic system (imidazo-pyrimido-pyrimidinone).
  • Key Differences : Lacks the sulfonylphenyl and benzo[d][1,3]dioxolyl groups, but includes a methoxy-piperazinyl substituent.

Compound 21sd : 1-(3,5-Difluorobenzyl)-3-(4-phenyl-1H-1,2,3-triazol-1-yl)-1H-pyrazole-4-carbonitrile (from )

  • Structural Similarities : Contains a triazole-pyrazole hybrid system, analogous to the diazocin core in the target compound.
  • Key Differences: Substituted with fluorobenzyl and cyano groups instead of acrylamide and sulfonamide.
Parameter Target Compound Compound 3d Compound 21sd
Molecular Weight ~600–650 (estimated) 552.25 350.34
Key Functional Groups Acrylamide, sulfonamide, benzo-dioxolyl Acrylamide, imidazo-pyrimidinone Triazole, fluorobenzyl, cyano
Synthetic Yield Not reported Not reported 58% (analogous route)
Bioactivity Unknown Kinase inhibition (hypothesized) Antimicrobial (hypothesized)

Sulfonamide-Containing Heterocycles

N-(4-Chloro-5H-1,2,3-dithiazol-5-ylidene)pyridin-X-amines (from )

  • Structural Similarities : Sulfur-rich heterocycles with sulfonamide-like linkages.
  • Key Differences : Dithiazole cores instead of pyrido-diazocin systems.
  • Bioactivity: Antimicrobial properties reported for related dithiazoles (e.g., N-arylimino-1,2,3-dithiazoles) .

4-(3-Azido-5-methyl-1H-pyrazol-1-yl)benzonitrile (from )

  • Structural Similarities : Features a sulfonamide precursor (azido group) and aromatic nitrile.
  • Key Differences : Simpler pyrazole core compared to the target’s diazocin system.
  • Synthesis : Achieved via TFA-mediated azidation (58% yield), suggesting scalable routes for introducing azido groups in related compounds .

Chirality and Hydrogen Bonding Patterns

The (Z)-configuration of the target compound’s acrylamide group is critical for stereoselective interactions, as observed in Pasteur’s foundational work on tartaric acid chirality . Hydrogen bonding networks, analyzed via Etter’s graph set theory, likely stabilize its crystal structure (e.g., N–H···O interactions between acrylamide and sulfonyl groups) . Comparable patterns are seen in pyrimido-pyrimidinones, where hydrogen bonding dictates solubility and crystallinity .

Q & A

Q. What synthetic strategies are recommended for optimizing the yield of this acrylamide derivative?

Methodological Answer: The synthesis of this compound involves multi-step reactions, including sulfonylation, cyclization, and acrylamide coupling. Key considerations include:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction kinetics for sulfonylation and acrylamide formation due to their ability to stabilize intermediates .
  • Catalysts: Use of coupling agents like EDCI/HOBt for amide bond formation improves efficiency .
  • Temperature Control: Maintain 0–5°C during diazocine ring formation to minimize side reactions .
  • Purity Monitoring: Employ TLC or HPLC at each step to isolate intermediates with >95% purity .

Q. What analytical techniques are critical for structural confirmation?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): 1H/13C NMR resolves stereochemistry (e.g., Z/E configuration of the acrylamide moiety) and confirms substituent positions .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular formula accuracy, particularly for the diazocine-sulfonyl group .
  • X-ray Crystallography: Resolves 3D conformation of the methanopyridodiazocin core, critical for docking studies .
  • FT-IR Spectroscopy: Confirms acrylamide C=O stretch (~1650 cm⁻¹) and sulfonyl S=O vibrations (~1150 cm⁻¹) .

Q. How should researchers design initial biological screening assays?

Methodological Answer:

  • Target Selection: Prioritize kinases or GPCRs due to the compound’s sulfonyl and acrylamide groups, which often interact with ATP-binding pockets .
  • Assay Conditions:
    • Use SPR (surface plasmon resonance) to measure binding affinity (KD) .
    • Perform enzyme inhibition assays (e.g., kinase assays) with 10–100 µM compound concentrations .
    • Include positive controls (e.g., staurosporine for kinases) .
  • Cytotoxicity Screening: Use MTT assays on HEK-293 or HepG2 cells to assess IC50 values .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported binding affinities across studies?

Methodological Answer: Discrepancies in binding data often arise from assay conditions or target conformations. To address this:

  • Standardize Assay Buffers: Use consistent pH (7.4) and ionic strength (150 mM NaCl) to minimize environmental effects .
  • Validate Target Purity: Ensure recombinant proteins are >90% pure via SDS-PAGE and size-exclusion chromatography .
  • Orthogonal Techniques: Compare SPR results with ITC (isothermal titration calorimetry) for enthalpy/entropy contributions .
  • Molecular Dynamics Simulations: Model ligand-target interactions over 100 ns to identify stable binding poses .

Q. What strategies are effective for structure-activity relationship (SAR) studies?

Methodological Answer: Focus on modular modifications to identify pharmacophores:

  • Core Modifications:
    • Replace the benzo[d][1,3]dioxole with a catechol group to assess hydrogen-bonding effects .
    • Substitute the sulfonyl group with carbonyl to evaluate electrostatic interactions .
  • Side-Chain Variations:
    • Introduce methyl or halide groups at the phenyl ring to probe steric and electronic effects .
  • Activity Cliffton Analysis: Use Free-Wilson or Hansch models to quantify substituent contributions to potency .

Q. How can researchers mitigate instability issues during in vitro assays?

Methodological Answer: The compound’s sensitivity to light and hydrolysis requires:

  • Storage Conditions: Store lyophilized powder at -80°C under argon; prepare fresh DMSO stock solutions (≤10 mM) .
  • Buffer Additives: Include 0.01% BSA or 2 mM DTT in assay buffers to prevent aggregation .
  • Degradation Monitoring: Use LC-MS to track hydrolysis products (e.g., free acrylamide or sulfonic acid) over 24-hour incubations .

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